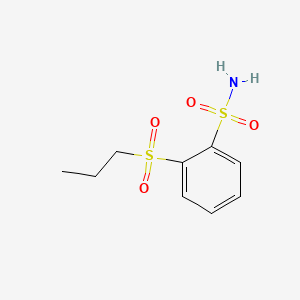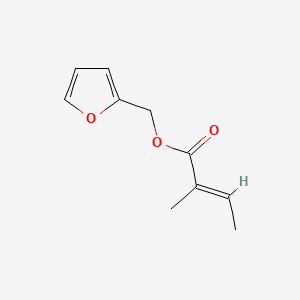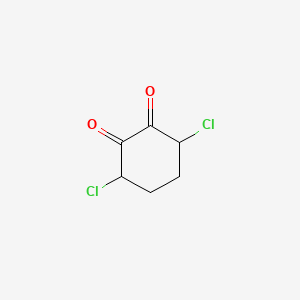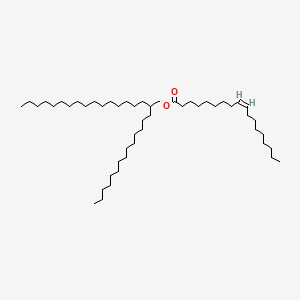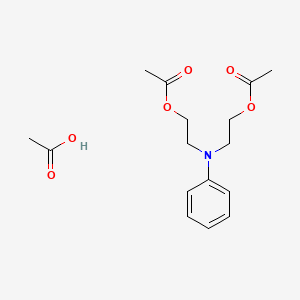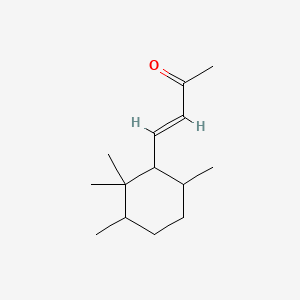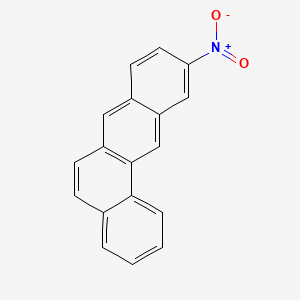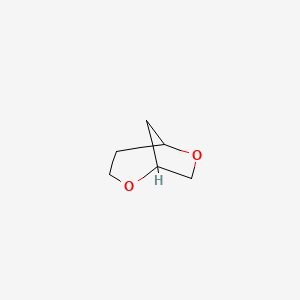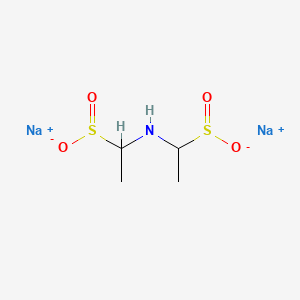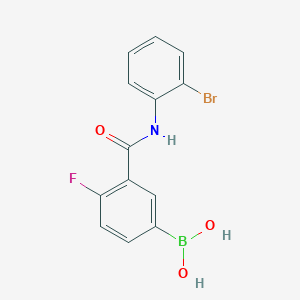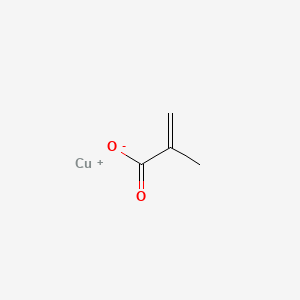
1,3,8-Trichloronaphthalene
Übersicht
Beschreibung
1,3,8-Trichloronaphthalene is a chlorinated derivative of naphthalene, characterized by the presence of three chlorine atoms attached to the naphthalene ring. Its molecular formula is C10H5Cl3, and it has a molecular weight of 231.506 grams per mole . This compound is part of the broader class of polychlorinated naphthalenes, which have been studied for their various chemical properties and applications.
Vorbereitungsmethoden
1,3,8-Trichloronaphthalene can be synthesized through the chlorination of naphthalene. The process involves the treatment of naphthalene with chlorine gas in the presence of a catalyst, typically iron or aluminum chloride, under controlled temperature conditions. The reaction proceeds through a series of electrophilic aromatic substitution reactions, leading to the formation of the trichlorinated product .
Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and chlorine concentration, are carefully monitored and optimized to achieve the desired chlorination pattern .
Analyse Chemischer Reaktionen
1,3,8-Trichloronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of chlorinated naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully dechlorinated naphthalene derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated naphthoquinones, while reduction can produce various dechlorinated naphthalene derivatives .
Wissenschaftliche Forschungsanwendungen
1,3,8-Trichloronaphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated aromatic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Research is ongoing to investigate its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific molecular pathways.
Industry: It has been used in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism by which 1,3,8-Trichloronaphthalene exerts its effects involves its interaction with various molecular targets. The chlorine atoms on the naphthalene ring increase its electrophilicity, making it more reactive towards nucleophiles. This reactivity allows it to participate in a range of chemical reactions, including those that modify biological molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies .
Vergleich Mit ähnlichen Verbindungen
1,3,8-Trichloronaphthalene can be compared with other polychlorinated naphthalenes, such as:
1,2,3-Trichloronaphthalene: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
1,2,4-Trichloronaphthalene: Another isomer with distinct chemical properties and uses.
1,2,5-Trichloronaphthalene:
The uniqueness of this compound lies in its specific chlorination pattern, which influences its reactivity and suitability for various applications .
Eigenschaften
IUPAC Name |
1,3,8-trichloronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3/c11-7-4-6-2-1-3-8(12)10(6)9(13)5-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNCYYJNXAOOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204264 | |
| Record name | 1,3,8-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55720-38-2 | |
| Record name | 1,3,8-Trichloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55720-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 1,3,8-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055720382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,8-Trichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60204264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


